![molecular formula C24H40SiZr B13753120 Zirconium,[(dimethylsilylene)bis[(1,2,3,4,5-h)-4-(1,1-dimethylethyl)-2-methyl-2,4-cyclopentadien-1-ylidene]]dimethyl-(9CI)](/img/structure/B13753120.png)
Zirconium,[(dimethylsilylene)bis[(1,2,3,4,5-h)-4-(1,1-dimethylethyl)-2-methyl-2,4-cyclopentadien-1-ylidene]]dimethyl-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zirconium,[(dimethylsilylene)bis[(1,2,3,4,5-h)-4-(1,1-dimethylethyl)-2-methyl-2,4-cyclopentadien-1-ylidene]]dimethyl-(9CI) is a complex organometallic compound It is characterized by its unique structure, which includes zirconium coordinated with dimethylsilylene and cyclopentadienylidene ligands
Preparation Methods
The synthesis of Zirconium,[(dimethylsilylene)bis[(1,2,3,4,5-h)-4-(1,1-dimethylethyl)-2-methyl-2,4-cyclopentadien-1-ylidene]]dimethyl-(9CI) typically involves the reaction of zirconium tetrachloride with the corresponding cyclopentadienylidene ligand under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form zirconium oxides.
Reduction: Reduction reactions can yield lower oxidation state zirconium compounds.
Substitution: Ligand substitution reactions can occur, where the cyclopentadienylidene ligands are replaced by other ligands. Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Zirconium,[(dimethylsilylene)bis[(1,2,3,4,5-h)-4-(1,1-dimethylethyl)-2-methyl-2,4-cyclopentadien-1-ylidene]]dimethyl-(9CI) has several scientific research applications:
Chemistry: It is used as a catalyst in polymerization reactions, particularly in the production of polyolefins.
Biology: Research is ongoing into its potential use in biomedical applications, such as drug delivery systems.
Medicine: Its unique structure may allow it to interact with biological molecules in novel ways, potentially leading to new therapeutic agents.
Industry: It is used in the production of advanced materials, including high-performance ceramics and coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects involves the coordination of the zirconium center with various ligands. This coordination can activate the ligands, making them more reactive in catalytic processes. The molecular targets and pathways involved depend on the specific application, but generally involve the activation of small molecules or the stabilization of reactive intermediates.
Comparison with Similar Compounds
Similar compounds include other zirconium-based organometallics, such as:
- Bis(cyclopentadienyl)zirconium dichloride
- Zirconocene dichloride
- Zirconium tetrachloride Compared to these compounds, Zirconium,[(dimethylsilylene)bis[(1,2,3,4,5-h)-4-(1,1-dimethylethyl)-2-methyl-2,4-cyclopentadien-1-ylidene]]dimethyl-(9CI) is unique due to its specific ligand structure, which imparts distinct reactivity and stability characteristics.
Properties
Molecular Formula |
C24H40SiZr |
|---|---|
Molecular Weight |
447.9 g/mol |
InChI |
InChI=1S/C22H34Si.2CH3.Zr/c1-15-11-17(21(3,4)5)13-19(15)23(9,10)20-14-18(12-16(20)2)22(6,7)8;;;/h11-14H,1-10H3;2*1H3;/q;2*-1;+2 |
InChI Key |
ZNFBNXSIDSPPBH-UHFFFAOYSA-N |
Canonical SMILES |
[CH3-].[CH3-].C[C]1[CH][C]([CH][C]1[Si](C)(C)[C]2[CH][C]([CH][C]2C)C(C)(C)C)C(C)(C)C.[Zr+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


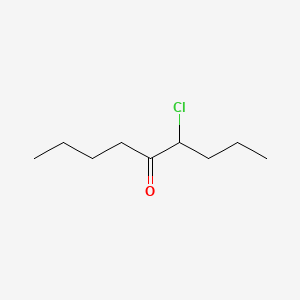
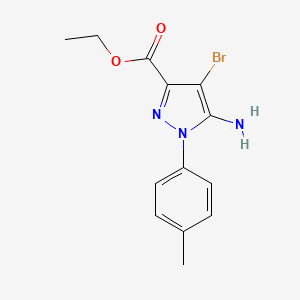
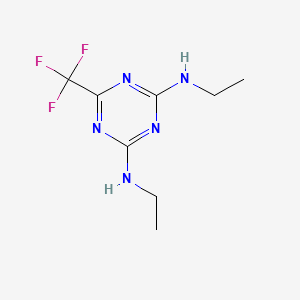

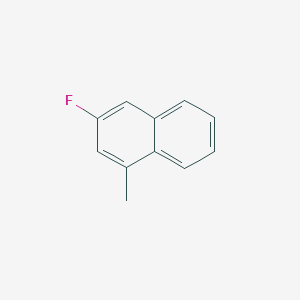
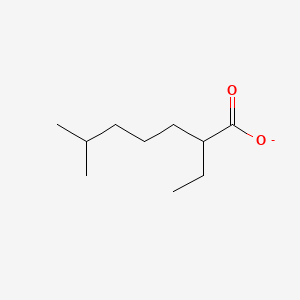
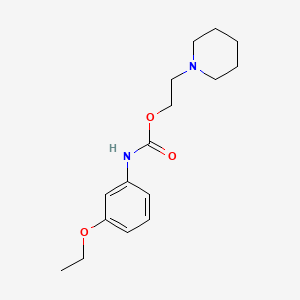

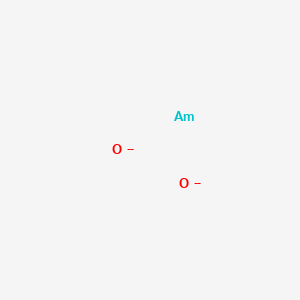
![N-[3-(2,5-dioxopyrrol-1-yl)propyl]-1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxamide](/img/structure/B13753134.png)

![7-benzyl-8-[(2Z)-2-(4-hydroxy-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene)hydrazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B13753144.png)


